Cas no 89642-17-1 (2-Bromo-1-chloro-3-methyl-5-nitrobenzene)
2-Bromo-1-chloro-3-methyl-5-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-1-chloro-3-methyl-5-nitroBenzene
- 2-Bromo-3-chloro-5-nitrotoluene
- UETMZIKJERIBQM-UHFFFAOYSA-N
- Benzene, 2-romo-1-hloro-3-ethyl-5-itro-
- 2-bromo-1-chloro-3-methyl-5-nitro-benzene
- 2-Bromo-1-chloro-3-methyl-5-nitrobenzene
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- Inchi: 1S/C7H5BrClNO2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,1H3
- InChI Key: UETMZIKJERIBQM-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C=C1C)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 248.91922g/mol
- Monoisotopic Mass: 248.91922g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 3.4
2-Bromo-1-chloro-3-methyl-5-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010004171-250mg |
2-Bromo-3-chloro-5-nitrotoluene |
89642-17-1 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A010004171-500mg |
2-Bromo-3-chloro-5-nitrotoluene |
89642-17-1 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A010004171-1g |
2-Bromo-3-chloro-5-nitrotoluene |
89642-17-1 | 97% | 1g |
$1519.80 | 2023-08-31 | |
| 1PlusChem | 1P00H4VR-100mg |
Benzene, 2-bromo-1-chloro-3-methyl-5-nitro- |
89642-17-1 | 97% | 100mg |
$162.00 | 2024-04-20 | |
| 1PlusChem | 1P00H4VR-250mg |
Benzene, 2-bromo-1-chloro-3-methyl-5-nitro- |
89642-17-1 | 97% | 250mg |
$275.00 | 2024-04-20 | |
| 1PlusChem | 1P00H4VR-1g |
Benzene, 2-bromo-1-chloro-3-methyl-5-nitro- |
89642-17-1 | 97% | 1g |
$763.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1297828-1g |
2-Bromo-1-chloro-3-methyl-5-nitrobenzene |
89642-17-1 | 98% | 1g |
¥7212.00 | 2024-04-26 | |
| A2B Chem LLC | AH98679-250mg |
2-Bromo-1-chloro-3-methyl-5-nitrobenzene |
89642-17-1 | 97% | 250mg |
$176.00 | 2024-04-19 | |
| A2B Chem LLC | AH98679-1g |
2-Bromo-1-chloro-3-methyl-5-nitrobenzene |
89642-17-1 | 97% | 1g |
$391.00 | 2024-04-19 | |
| A2B Chem LLC | AH98679-5g |
2-Bromo-1-chloro-3-methyl-5-nitrobenzene |
89642-17-1 | 97% | 5g |
$1316.00 | 2024-04-19 |
2-Bromo-1-chloro-3-methyl-5-nitrobenzene Suppliers
2-Bromo-1-chloro-3-methyl-5-nitrobenzene Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-Bromo-1-chloro-3-methyl-5-nitrobenzene
Comprehensive Overview of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene (CAS No. 89642-17-1)
2-Bromo-1-chloro-3-methyl-5-nitrobenzene (CAS No. 89642-17-1) is a halogenated aromatic compound widely utilized in organic synthesis and pharmaceutical research. Its unique molecular structure, featuring bromine, chlorine, and nitro functional groups, makes it a versatile intermediate for constructing complex chemical architectures. Researchers and industries value this compound for its role in coupling reactions, agrochemical development, and material science applications.
The compound's systematic name, 2-Bromo-1-chloro-3-methyl-5-nitrobenzene, reflects its precise substitution pattern on the benzene ring. This specificity is critical for chemists designing targeted reactions, such as Suzuki-Miyaura cross-couplings or nucleophilic aromatic substitutions. Recent trends in green chemistry have spurred interest in optimizing synthetic routes for this intermediate to minimize environmental impact while maintaining high yields—a topic frequently searched in academic databases and AI-driven research tools.
Analytical characterization of 89642-17-1 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, ensuring purity for sensitive applications. A growing area of inquiry involves its potential as a building block for OLED materials or photonics, aligning with the surge in nanotechnology-related searches. Stability studies under various conditions (e.g., temperature, pH) are another hot topic, particularly for formulators seeking robust intermediates.
In regulatory contexts, proper handling protocols for halogenated nitrobenzenes remain a frequently asked question among laboratory professionals. While not classified as hazardous under standard thresholds, best practices recommend using engineering controls during synthesis—a point emphasized in recent ESG-focused chemical manufacturing guidelines. The compound's crystallographic data has also gained attention in computational chemistry circles for modeling electron-withdrawing effects.
Market analyses indicate rising demand for 89642-17-1 in API synthesis, driven by pharmaceutical innovators exploring novel bromo-/chloro-arene pharmacophores. Patent landscapes reveal its use in developing antimicrobial agents and specialty dyes—applications often queried in technical forums. Storage recommendations (e.g., amber glass under inert atmosphere) are another practical concern addressed in supplier documentation.
Emerging research explores the compound's behavior in continuous flow chemistry systems, a trending search term among process chemists. Its compatibility with biocatalysis approaches—part of the broader white biotechnology movement—is under investigation to reduce reliance on traditional metal catalysts. These developments align with industry shifts toward sustainable synthetic methodologies.
For analytical laboratories, method development using GC-ECD or UHPLC-PDA for trace quantification of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene remains a technical challenge frequently discussed in chromatography communities. The compound's distinct UV-Vis absorption profile enables sensitive detection, though potential interference from structural analogs requires careful method validation—a nuance highlighted in recent QA/QC publications.
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